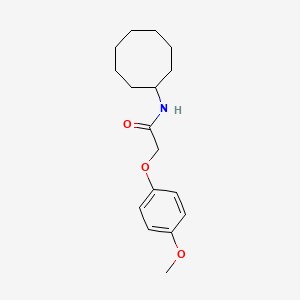
2'-(2,5-dimethyl-1H-pyrrol-1-yl)-2-biphenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-(2,5-dimethyl-1H-pyrrol-1-yl)-2-biphenylamine, also known as DM-BPA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. The compound is a derivative of biphenylamine and has been synthesized using different methods.
Mechanism of Action
2'-(2,5-dimethyl-1H-pyrrol-1-yl)-2-biphenylamine has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism of action involves the activation of caspases, which are enzymes that play a key role in the programmed cell death process. This compound has also been shown to inhibit the activity of metalloproteinases, which are enzymes that play a key role in cancer cell invasion and metastasis.
Biochemical and physiological effects:
This compound has been shown to have low toxicity and good biocompatibility. In vivo studies have shown that this compound is rapidly metabolized and excreted from the body. This compound has also been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
2'-(2,5-dimethyl-1H-pyrrol-1-yl)-2-biphenylamine has several advantages for lab experiments, including its low toxicity, good biocompatibility, and potential as a fluorescent probe. However, this compound has limitations, including its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for 2'-(2,5-dimethyl-1H-pyrrol-1-yl)-2-biphenylamine research, including the development of new synthesis methods, the investigation of its potential as an anticancer agent, and the development of new applications in the field of organic electronics. This compound may also be studied for its potential as a fluorescent probe for detecting metal ions in biological systems.
Synthesis Methods
2'-(2,5-dimethyl-1H-pyrrol-1-yl)-2-biphenylamine can be synthesized using different methods, including Suzuki-Miyaura coupling, Buchwald-Hartwig coupling, and Sonogashira coupling. The Suzuki-Miyaura coupling method involves the reaction of 2-bromo-5-methylpyrrole with 2-biphenylboronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig coupling method involves the reaction of 2-bromo-5-methylpyrrole with 2-biphenylamine in the presence of a palladium catalyst and a base. The Sonogashira coupling method involves the reaction of 2-iodo-5-methylpyrrole with phenylacetylene in the presence of a palladium catalyst and a base.
Scientific Research Applications
2'-(2,5-dimethyl-1H-pyrrol-1-yl)-2-biphenylamine has been extensively studied for its potential applications in various fields. In the field of organic electronics, this compound has been used as a hole transport material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent. This compound has also been studied for its potential as a fluorescent probe for detecting metal ions.
properties
IUPAC Name |
2-[2-(2,5-dimethylpyrrol-1-yl)phenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-13-11-12-14(2)20(13)18-10-6-4-8-16(18)15-7-3-5-9-17(15)19/h3-12H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOFMCXIPRNLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2C3=CC=CC=C3N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5722000.png)


![N-(3,4-dimethylphenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5722035.png)


![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5722051.png)

![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5722069.png)
![N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5722070.png)